(2S)-2-(difluoromethyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9F2N |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(2S)-2-(difluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2/t4-/m0/s1 |
InChI Key |
BRJUDDAYKBMPMV-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(F)F |
Canonical SMILES |
C1CC(NC1)C(F)F |
Origin of Product |
United States |
Stereoselective Synthesis of 2s 2 Difluoromethyl Pyrrolidine and Its Derivatives
Advanced Strategies for Enantioselective Difluoromethylation
The creation of a stereocenter bearing a fluorine-containing substituent presents unique challenges in synthetic chemistry. Advanced strategies are required to control the enantioselectivity of the difluoromethylation process, leading to the desired (S)-configuration at the C2 position of the pyrrolidine (B122466) ring.
Modern synthetic chemistry has produced several powerful asymmetric methodologies to install fluoroalkyl groups with high stereocontrol. These include catalytic asymmetric cycloadditions, organocatalytic cyclizations, and tandem reaction sequences.
The [3+2] cycloaddition reaction between an azomethine ylide (a three-atom component) and an alkene (a two-atom component) is one of the most powerful methods for constructing the pyrrolidine ring. Catalytic and asymmetric versions of this reaction provide an efficient route to enantioenriched pyrrolidines.
####### 2.1.1.1.1. Reactions Involving N-2,2-Difluoroethylthioisatin Ketoimines and Electron-Deficient Olefins
Research into the catalytic asymmetric 1,3-dipolar cycloaddition involving N-2,2-difluoroethylthioisatin ketoimines as azomethine ylide precursors is an emerging area. While analogous reactions using N-2,2,2-trifluoroethylisatin ketimines have been developed for the synthesis of trifluoromethyl-containing spirocyclic oxindole-pyrrolidines, specific studies detailing the use of N-2,2-difluoroethylthioisatin ketoimines are not extensively documented in the reviewed scientific literature. This specific substrate remains a target for future investigation in the stereoselective synthesis of difluoromethylated heterocycles.
####### 2.1.1.1.2. Copper-Catalyzed Intramolecular 1,3-Dipolar Cycloaddition with Fluorinated Dipolarophiles
An effective strategy for synthesizing fluorinated pyrrolidines involves the copper-catalyzed intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. acs.org This method allows for the construction of polycyclic fluorinated pyrrolidine systems with high yields and excellent enantioselectivities. acs.org The use of fluoroalkyl substituents has been shown to be an effective activating group in this transformation. acs.org
In a representative reaction, an azomethine ylide is generated in situ from an imino ester, which then undergoes an intramolecular cycloaddition with a tethered, fluorine-containing alkene. The choice of a suitable chiral copper(I) catalyst is crucial for achieving high stereocontrol. This approach has proven to have a wide substrate scope, affording the desired cycloadducts in high yields and with enantiomeric excesses (ee) of up to 99%. acs.org This methodology is particularly valuable as it can overcome the challenge of using less reactive, non-activated alkenes as dipolarophiles.
Table 1: Copper-Catalyzed Intramolecular [3+2] Cycloaddition for Fluorinated Pyrrolidines
| Entry | Dipolarophile | Catalyst System | Yield (%) | ee (%) | Source |
| 1 | Fluorinated Alkene | Cu(I)/Chiral Ligand | High | up to 99 | acs.org |
| 2 | gem-Difluorostyrene | Cu(I)/TF-BiphamPhos | up to 96 | up to 97 | nih.govorganic-chemistry.org |
| 3 | 1,1,2-Trifluorostyrene | Cu(I)/TF-BiphamPhos | High | High | organic-chemistry.org |
A powerful method for creating chiral pyrrolidines with endocyclic tertiary C–F stereocenters is through organocatalytic asymmetric fluorocyclization. nih.govacs.orgwhiterose.ac.uk This strategy involves the oxidative cyclization of 1,1-disubstituted styrenes that contain an internal nitrogen nucleophile. nih.govwhiterose.ac.uk
The reaction is catalyzed by in situ generated chiral hypervalent iodine(III) species derived from an aryl iodide precursor and a chiral acid. nih.govacs.orgwhiterose.ac.uk A notable catalyst system employs a 1-naphthyllactic acid-based iodine(III) catalyst, which has demonstrated high efficacy in controlling the stereochemistry at the newly formed tertiary carbon–fluorine center, achieving enantiomeric excesses of up to 96%. nih.govacs.org The selectivity of this aminofluorination reaction can be dependent on the nature of the sulfonyl protecting group on the nitrogen nucleophile. nih.govwhiterose.ac.uk The mechanism and stereoinduction are believed to be similar for both oxyfluorination and aminofluorination reactions, proceeding with high levels of enantioselectivity. whiterose.ac.uk
Table 2: Organocatalytic Asymmetric Aminofluorination of Styrene Derivatives
| Substrate (Nitrogen Nucleophile) | Chiral Catalyst | Yield (%) | ee (%) | Source |
| Sulfonamide-tethered 1,1-disubstituted styrene | (R,R)-1d (1-Naphthyl-based) | Moderate to High | up to 96 | nih.govwhiterose.ac.uk |
| Nosyl-protected amine | (R,R)-1d (1-Naphthyl-based) | 65 | 94 | nih.gov |
| Tsyl-protected amine | (R,R)-1d (1-Naphthyl-based) | 71 | 86 | nih.gov |
A highly effective formal [3+2]-annulation strategy for the stereoselective synthesis of fluoroalkylated pyrrolidines involves a two-step sequence: an organocatalytic asymmetric Michael addition followed by a diastereoselective reductive cyclization. nih.gov This approach has been successfully applied to the preparation of trisubstituted 2-trifluoromethyl pyrrolidines, which are close analogs of the target difluoromethyl compounds. nih.govacs.org
In the first step, an organocatalytic Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin is performed. nih.gov This reaction proceeds under mild conditions with low catalyst loadings, often using a chiral primary amine or a bifunctional organocatalyst, to generate the Michael adduct with excellent diastereo- and enantioselectivity. nih.govacs.org The resulting 3,4-disubstituted-5-nitro-1,1,1-trifluoromethylketone serves as a key intermediate. nih.gov
In the second step, this intermediate undergoes a diastereoselective reductive cyclization, typically via catalytic hydrogenation (e.g., using H2 gas and a palladium or platinum catalyst). nih.govacs.org This reduction converts the nitro group into an amine, which then intramolecularly attacks the ketone carbonyl, followed by dehydration and reduction of the resulting cyclic imine, to form the pyrrolidine ring. This sequence stereoselectively generates highly functionalized 2-trifluoromethylated pyrrolidines bearing three contiguous stereocenters. nih.gov
Table 3: Asymmetric Michael Addition/Reductive Cyclization for CF3-Pyrrolidines
| Michael Donor | Michael Acceptor | Michael Addition Catalyst | Reductive Cyclization | Final Product Stereocenters | Source |
| 1,1,1-Trifluoromethylketone | Nitroolefin | Chiral Organocatalyst | Catalytic Hydrogenation (Pd/C, H₂) | (2S,3S,4R) | nih.govacs.org |
| Trifluoroethyl Ketone | β-Nitrostyrene | Cinchona-derived Squaramide | Raney-Ni, H₂ | Three contiguous | nih.gov |
Catalytic Asymmetric 1,3-Dipolar Cycloaddition Approaches
Oxidative Desulfurization-Fluorination Protocols
A notable strategy for the introduction of difluoromethyl groups involves the oxidative desulfurization-fluorination of thioether precursors. This method provides a direct route to difluoromethylated compounds from readily available starting materials.
Synthesis of (2S)-2-(difluoromethyl)-N-tosylpyrrolidine from Thioether Precursors
The synthesis of (2S)-2-(difluoromethyl)-N-tosylpyrrolidine has been successfully achieved using an oxidative desulfurization-fluorination protocol. rsc.orgrsc.org This method utilizes (2S)-prolinol-derived thioethers as starting materials. Specifically, (2S)-2-(4-chlorophenylthiomethyl)-N-tosylpyrrolidine and (2S)-2-(dithian-2-yl)-N-tosylpyrrolidine have been employed as precursors. rsc.orgrsc.org The reaction proceeds by treating the thioether with an oxidizing agent and a fluoride (B91410) source, leading to the replacement of the sulfur-containing group with two fluorine atoms.
Deoxyfluorination Strategies Utilizing Specific Fluorinating Reagents
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a fundamental transformation in organofluorine chemistry. Several reagents have been developed for this purpose, each with its own reactivity profile and substrate scope.
Application of DAST, Deoxofluor, and PyFluor in Pyrrolidine Ring Transformations
(Diethylamino)sulfur trifluoride (DAST), Deoxofluor, and 2-pyridinesulfonyl fluoride (PyFluor) are commonly employed deoxyfluorinating reagents that have been utilized in the transformation of pyrrolidine rings. rsc.orgsigmaaldrich.comucla.educhemrxiv.org The reaction of N-protected prolinols with DAST or Deoxofluor can lead to the formation of fluorinated piperidine (B6355638) and pyrrolidine derivatives. rsc.org This transformation is believed to proceed through an aziridinium (B1262131) intermediate, followed by ring opening. rsc.org The choice of the N-protecting group (e.g., Cbz, Boc, Bn) can influence the product distribution. rsc.org
PyFluor has emerged as a valuable alternative to DAST and Deoxofluor, offering improved safety, stability, and selectivity. sigmaaldrich.comucla.educhemrxiv.orgorganic-chemistry.org It is a crystalline solid that is stable at room temperature and less prone to the elimination side reactions often observed with DAST. sigmaaldrich.comucla.edu PyFluor has been shown to be effective for the deoxyfluorination of a wide range of alcohols, including those with basic functional groups. sigmaaldrich.com Its application in the context of pyrrolidine ring transformations offers a milder and more selective method for introducing fluorine atoms.
| Reagent | Advantages | Disadvantages |
| DAST | Readily available, broad substrate scope. ucla.edu | Thermally unstable, can lead to elimination byproducts. ucla.edu |
| Deoxofluor | More thermally stable than DAST. ucla.edu | More expensive, can still produce elimination byproducts. ucla.edu |
| PyFluor | Thermally stable, cost-effective, high selectivity, tolerates various functional groups. sigmaaldrich.comucla.eduorganic-chemistry.org | Requires a strong Brønsted base for activation. sigmaaldrich.com |
Chiral Pool and Chiral Auxiliary-Based Approaches for Fluorinated Pyrrolidine Scaffolds
The synthesis of enantiomerically pure compounds is of paramount importance in drug development. Chiral pool synthesis and the use of chiral auxiliaries are two powerful strategies to achieve this goal.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of fluorinated pyrrolidine scaffolds, L-proline and 4-hydroxy-L-proline are common starting points. nih.gov These natural amino acids provide a pre-existing chiral center, which is then elaborated through a series of chemical transformations to afford the desired fluorinated pyrrolidine derivative.
Chiral auxiliaries, on the other hand, are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. wikipedia.org Evans' oxazolidinone auxiliaries are a well-known example and have been extensively used in asymmetric alkylations and aldol (B89426) reactions to create chiral centers with high diastereoselectivity. researchgate.netresearchgate.netyoutube.com The use of a chiral auxiliary allows for the creation of new stereocenters in a controlled manner, providing access to a wide range of enantiomerically enriched building blocks, including those required for the synthesis of complex fluorinated pyrrolidines.
Development and Application of Novel Difluoromethylating Reagents
The development of new reagents for the introduction of the difluoromethyl group is an active area of research, driven by the increasing demand for difluoromethylated compounds in various fields, including pharmaceuticals and agrochemicals. rsc.orgacs.org
Historically, chlorodifluoromethane (B1668795) (ClCF₂H) was a common reagent for difluoromethylation, but its use has been phased out due to its contribution to ozone depletion. rsc.org This has spurred the development of alternative reagents. One of the most widely used methods for constructing the CF₂H motif is the deoxyfluorination of aldehydes. rsc.org
Computational and Theoretical Investigations of 2s 2 Difluoromethyl Pyrrolidine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structure and properties of organic molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems like fluorinated pyrrolidines. DFT calculations are instrumental in optimizing molecular geometries, determining conformational energies, and predicting various electronic properties that govern the molecule's behavior.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For fluorinated compounds, achieving high accuracy can be challenging due to the effects of electron correlation. Therefore, it is crucial to benchmark DFT methods against more rigorous, high-level quantum chemical calculations, such as Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)), which is often considered the "gold standard" for accuracy, though it is computationally expensive. uni-frankfurt.de
Studies have systematically evaluated various DFT functionals for their ability to predict properties of fluorinated molecules, such as NMR chemical shifts. uni-frankfurt.de Research has shown that functionals like M06-L, BHandH, and BHandHLYP, when paired with a robust basis set like 6-311+G(2d,p), can predict 19F chemical shifts for perfluoroaromatics with a deviation of about 4 ppm from experimental values. uni-frankfurt.de Another comprehensive study recommended the ωB97XD functional with the aug-cc-pvdz basis set for the best combination of accuracy and computational efficiency in predicting 19F NMR chemical shifts, yielding a root-mean-square error of 3.57 ppm. rsc.orgrsc.org Such benchmarking ensures that the chosen DFT method can reliably model the geometric and electronic intricacies of molecules like (2S)-2-(difluoromethyl)pyrrolidine.
Table 1: Recommended DFT Methods for 19F NMR Chemical Shift Prediction
| DFT Functional | Basis Set | Performance Metric | Reference |
|---|---|---|---|
| ωB97XD | aug-cc-pvdz | Best combination of accuracy and computational time (RMS error = 3.57 ppm). | rsc.orgrsc.org |
| B3LYP | 6-31+G(d,p) | Recommended for rapid predictions; mean absolute deviation of 2.1 ppm. | nih.gov |
This table is interactive. Click on the headers to sort.
The five-membered pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium between various "puckered" or envelope and twist conformations. The presence of substituents, particularly electronegative ones like fluorine, significantly influences this conformational landscape. nih.gov For fluorinated pyrrolidines, the "gauche effect"—a phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement is favored—plays a crucial role. acs.org
Quantum chemical calculations are used to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. In 3-fluoropyrrolidines, studies have shown that the gauche effect often stabilizes Cγ-exo conformations. nih.gov For this compound, DFT calculations would explore the relative energies of conformers where the C-F bonds of the difluoromethyl group are in different spatial arrangements relative to the C-N and C-C bonds of the ring. These calculations reveal the most stable, low-energy conformations that the molecule is likely to adopt in solution. nih.govacs.org The interplay between steric hindrance from the difluoromethyl group and stereoelectronic effects like the gauche effect determines the preferred ring pucker and the orientation of the substituent. nih.gov
19F NMR spectroscopy is a highly sensitive probe of the local environment of fluorine atoms. The chemical shift of a fluorine nucleus is profoundly affected by its stereochemical position within a molecule. Computational methods, specifically DFT, have become indispensable tools for predicting 19F NMR chemical shifts and aiding in the assignment of complex spectra. rsc.orgnih.gov
The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor of the nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within DFT for this purpose. uni-frankfurt.deresearchgate.net Calculations have demonstrated that the predicted 19F chemical shift is very sensitive to the molecular geometry and conformation. rsc.org Therefore, by calculating the conformationally averaged chemical shifts for different stereoisomers of a molecule, one can distinguish between them. For this compound, DFT calculations can predict the distinct chemical shifts for the two diastereotopic fluorine atoms of the CHF2 group, which are highly dependent on their orientation relative to the pyrrolidine ring's stereocenter. While relativistic effects are most critical for heavy elements, high-accuracy calculations of NMR parameters for lighter elements also benefit from their inclusion to precisely account for electron behavior near the nucleus. researchgate.net
Mechanistic Insights from Computational Modeling of Synthetic Pathways
Computational modeling is a powerful tool for understanding the mechanisms of chemical reactions, providing information that is often inaccessible through experiments alone. researchgate.net By modeling the synthetic pathways leading to this compound, chemists can gain insights into reaction feasibility, and crucially, the origins of stereoselectivity.
The synthesis of pyrrolidines often involves cycloaddition or cyclization reactions where new stereocenters are formed. nih.govacs.orgwhiterose.ac.uk Predicting and explaining the stereochemical outcome of these reactions is a significant challenge. Computational chemistry addresses this by locating and characterizing the transition state (TS) structures for all possible stereochemical pathways. researchgate.netwhiterose.ac.uk
According to transition state theory, the rate of a reaction is determined by the Gibbs free energy of the transition state (ΔG‡). By calculating the energies of the competing transition states leading to different stereoisomers, the preferred reaction pathway can be identified. The pathway with the lowest-energy transition state will be the fastest and lead to the major product. whiterose.ac.uk For the synthesis of a chiral molecule like this compound, DFT calculations can be used to model the approach of reactants and locate the various transition state structures. An analysis of the geometries and energies of these transition states reveals the specific steric and electronic interactions that favor the formation of the (S)-isomer over the (R)-isomer, thus explaining the observed stereoselectivity. acs.orgwhiterose.ac.uk
Table 2: Conceptual Correlation of Transition State Energy and Stereoselectivity
| Pathway | Stereochemical Outcome | Relative Transition State Energy (ΔΔG‡) | Predicted Product Ratio |
|---|---|---|---|
| Pathway A | (S)-isomer | 0.0 kcal/mol (favored) | High |
This conceptual table illustrates how lower transition state energy for one pathway leads to the preferential formation of the corresponding stereoisomer.
Analysis of Intramolecular Non-Covalent Interactions (e.g., C-H···F Hydrogen Bonds)
Within a molecule, a complex network of non-covalent interactions (NCIs) can exist, influencing its structure, stability, and reactivity. In fluorinated compounds, weak intramolecular hydrogen bonds of the C-H···F type are of particular interest. rsc.org Although fluorine is a weak hydrogen bond acceptor, these interactions can collectively contribute to the stabilization of specific conformations. acs.org
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to identify and characterize these weak interactions. nih.gov For this compound, these analyses can reveal the presence of intramolecular C-H···F contacts between the fluorine atoms of the difluoromethyl group and hydrogen atoms on the pyrrolidine ring. These interactions, along with other NCIs, can provide a deeper understanding of the conformational preferences discussed in section 4.1.2, helping to explain why certain geometric arrangements are energetically favored. rsc.orgnih.gov
Applications of 2s 2 Difluoromethyl Pyrrolidine in Organic Synthesis and Catalysis Research
Utilization as a Chiral Building Block in the Synthesis of Complex Molecules
(2S)-2-(difluoromethyl)pyrrolidine serves as a valuable chiral building block for the synthesis of more complex molecules, including those with potential therapeutic applications. nih.govrsc.org The inherent chirality of this compound makes it an attractive starting material for creating enantiomerically pure products. wur.nl Its utility is demonstrated in the construction of various heterocyclic systems and as a precursor for introducing the difluoromethylpyrrolidine moiety into larger molecular frameworks.
The synthesis of complex molecules often involves multi-step sequences where the pyrrolidine (B122466) ring acts as a scaffold for further functionalization. For instance, the nitrogen atom of the pyrrolidine can be readily derivatized, and the difluoromethyl group can influence the reactivity and conformation of the molecule. The development of synthetic methodologies that allow for the efficient incorporation of such fluorinated building blocks is an active area of research. nih.gov
A notable application is in the late-stage functionalization of drug candidates, where the introduction of a difluoromethylpyrrolidine unit can fine-tune the pharmacological profile of a molecule. researchgate.net This approach is particularly valuable in medicinal chemistry for optimizing lead compounds.
Design and Application of Pyrrolidine-Based Organocatalysts and Chiral Ligands
The pyrrolidine framework is a cornerstone in the design of organocatalysts and chiral ligands for asymmetric catalysis. mdpi.comnih.gov The stereocenter at the 2-position of this compound plays a crucial role in inducing stereoselectivity in chemical transformations.
The electronic properties of the difluoromethyl group, being strongly electron-withdrawing, can significantly influence the basicity and nucleophilicity of the pyrrolidine nitrogen. acs.org This modulation is key to the performance of organocatalysts derived from this scaffold. For example, in proline-catalyzed reactions, the electronic nature of substituents on the pyrrolidine ring can affect the stability of key intermediates like enamines and iminium ions, thereby influencing the reaction's efficiency and stereochemical outcome. nih.gov
Furthermore, this compound can be incorporated into more complex ligand architectures for transition metal-catalyzed reactions. nih.gov These chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. nih.gov The design of such ligands often involves the strategic placement of donor atoms and bulky groups to achieve high levels of enantioselectivity. oup.com The modular nature of many ligand syntheses allows for the systematic variation of the pyrrolidine component to optimize catalyst performance for a specific application. nih.gov
Interactive Table of Pyrrolidine-Based Ligands and Their Applications
| Ligand Type | Application | Reference |
| Ferrocenylphosphinamine | Asymmetric Hydrogenation | nih.gov |
| Phosphinooxazoline (PHOX) | Various Metal-Catalyzed Reactions | nih.gov |
| C2-Symmetric Bis(diarylhydroxymethyl)pyrrolidine | Diethylzinc Addition to Aldehydes | rsc.org |
Computational Studies on Reactive Intermediates in Pyrrolidine-Catalyzed Reactions
Computational studies, particularly using density functional theory (DFT), have become an indispensable tool for understanding the mechanisms of pyrrolidine-catalyzed reactions. acs.orgacs.org These studies provide valuable insights into the structures and energies of transition states and reactive intermediates, which are often difficult to characterize experimentally.
By modeling the reaction pathways, researchers can elucidate the origins of stereoselectivity. For example, computational analyses can reveal the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the facial selectivity of an approaching substrate to a reactive enamine or iminium ion intermediate. mdpi.com This understanding is crucial for the rational design of new and more effective organocatalysts.
Computational studies have been employed to investigate various aspects of pyrrolidine catalysis, including:
The role of the catalyst's conformation in determining the stereochemical outcome. mdpi.com
The effect of substituents on the pyrrolidine ring on the stability and reactivity of intermediates. acs.org
The mechanism of C-H bond activation and functionalization in reactions catalyzed by metal complexes with pyrrolidine-based ligands. acs.orgnih.govresearchgate.net
These theoretical investigations, in conjunction with experimental work, contribute to a deeper and more nuanced understanding of the intricate details of catalytic cycles involving pyrrolidine-based species. acs.org
Advanced Research in Medicinal Chemistry Utilizing 2s 2 Difluoromethyl Pyrrolidine Scaffolds
Enzyme Inhibitor Design and Mechanistic Elucidation
The (2S)-2-(difluoromethyl)pyrrolidine scaffold has proven to be a valuable component in the design of potent and specific enzyme inhibitors. Its unique electronic and conformational properties are leveraged to probe enzyme mechanisms and to develop novel therapeutic agents.
Strategic Design Principles for Fluorinated Substrate Analogues as Mechanistic Probes and Enzyme Inactivators
The introduction of fluorine into substrate analogues is a powerful strategy for elucidating enzyme mechanisms and designing enzyme inactivators. researchgate.netresearchgate.net The high electronegativity of fluorine can significantly alter the electronic nature of a molecule, making fluorinated compounds effective mimics of transition states or intermediates in enzymatic reactions. nih.gov
Key design principles include:
Electronic Mimicry: The electron-withdrawing nature of the difluoromethyl group can be used to mimic the electronic state of a substrate at the transition state of an enzymatic reaction. This can lead to tight-binding inhibitors that act as transition-state analogues. nih.gov For instance, α-fluorinated ketones have been successfully employed as inhibitors of serine proteases by mimicking the tetrahedral intermediate. nih.gov
Mechanism-Based Inactivation: Fluorinated functional groups can be designed to be chemically inert until they are activated by the target enzyme. This leads to the formation of a reactive species that covalently modifies and inactivates the enzyme. This "suicide substrate" approach offers high specificity. nih.gov
Probing Catalytic Mechanisms: The substitution of hydrogen with fluorine can slow down enzymatic reactions that involve the formation of cationic intermediates. researchgate.net By studying the kinetics of these reactions with fluorinated substrates, researchers can gain valuable insights into the catalytic mechanism. researchgate.net For example, fluorinated tryptophans have been used to study enzymes that catalyze reactions involving carbocationic intermediates. researchgate.net
Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Based Scaffolds for Enzyme Inhibition
Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory activity of pyrrolidine-based scaffolds. These studies systematically modify the structure of the pyrrolidine (B122466) ring and its substituents to understand their impact on enzyme binding and inhibition. nih.govnih.gov
Recent SAR studies on various pyrrolidine-based inhibitors have revealed several key insights:
Substituent Effects: The nature and position of substituents on the pyrrolidine ring are critical for inhibitory potency. For instance, in a series of pyrrolidine pentamine inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, modifications at different positions had varied effects on activity, indicating the potential for optimization. nih.govnih.gov
Stereochemistry: The stereochemistry of the pyrrolidine scaffold and its substituents often plays a crucial role in determining inhibitory activity. nih.gov
Scaffold Rigidity and Flexibility: The rigidity of the pyrrolidine ring can pre-organize the molecule for optimal binding to the enzyme's active site. However, some degree of flexibility may be required to accommodate conformational changes upon binding.
A study on pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase involved the synthesis of N-Boc-proline amides with various aromatic amines. nih.gov The resulting compounds were evaluated for their inhibitory potential, highlighting the importance of the substituted amide in modulating activity. nih.gov
Conformational Impact of Difluoromethylation on Molecular Recognition and Enzyme Binding Pockets
The introduction of a difluoromethyl group onto the pyrrolidine ring has a profound impact on its conformation and, consequently, on its interaction with enzyme binding pockets.
Conformational Preferences: The gauche effect, an electronic interaction between the fluorine atoms and adjacent bonds, can influence the preferred conformation of the pyrrolidine ring. This can lead to a more rigid structure that presents the binding elements in a favorable orientation for interaction with the enzyme.
Altered Molecular Shape and Size: The difluoromethyl group is larger than a methyl group and can influence how the inhibitor fits into the enzyme's active site. This steric effect can be exploited to enhance selectivity for the target enzyme over other related enzymes.
Modulation of pKa: The strong electron-withdrawing nature of the difluoromethyl group can lower the pKa of the pyrrolidine nitrogen. This can affect the ionization state of the inhibitor at physiological pH and influence its binding to the enzyme.
Induced Fit and Conformational Changes: The binding of a difluoromethylated pyrrolidine inhibitor can induce conformational changes in the enzyme. nih.gov These changes can be crucial for catalysis and inhibition, and understanding them is key to designing more effective inhibitors. nih.govnih.gov Enzymes often switch from an open to a closed conformation upon substrate or inhibitor binding, a process that can be influenced by the specific interactions of the fluorinated ligand. nih.govnih.gov
Table 1: Impact of Difluoromethylation on Pyrrolidine Inhibitor Properties
| Property | Effect of Difluoromethylation | Implication for Enzyme Inhibition |
| Conformation | Can induce a specific, more rigid conformation due to the gauche effect. | Pre-organizes the inhibitor for optimal binding, potentially increasing affinity. |
| Electronic Properties | Strong electron-withdrawing effect. | Can mimic transition states and alter the pKa of the pyrrolidine nitrogen. |
| Steric Profile | Larger than a methyl group. | Can improve selectivity by favoring binding to the target enzyme's pocket. |
| Binding Interactions | Can participate in non-covalent interactions like hydrogen bonds and multipolar interactions. nih.govnih.gov | Can enhance binding affinity and specificity. |
Proteolysis-Targeting Chimeras (PROTACs) Incorporating Fluorinated Pyrrolidine Moieties
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govnih.gov The incorporation of fluorinated pyrrolidine moieties into PROTACs is an emerging strategy to enhance their efficacy and drug-like properties.
Rational Design Considerations for Fluorine-Substituted Pyrrolidine Ligands in PROTAC Constructs
The design of PROTACs is a multifactorial challenge, and the inclusion of fluorine-substituted pyrrolidine ligands requires careful consideration of several factors. nih.gov
E3 Ligase Ligand: The fluorinated pyrrolidine moiety can be part of the ligand that binds to the E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.gov The fluorine substitution can modulate the binding affinity and selectivity for the E3 ligase.
Linker Chemistry: The linker connecting the E3 ligase ligand to the POI ligand is a critical component of a PROTAC. nih.gov A fluorinated pyrrolidine can be incorporated into the linker to influence its conformation, solubility, and metabolic stability. For instance, replacing a pyrrolidine ring in a linker with other cyclic structures has been explored to improve metabolic stability. acs.org
Ternary Complex Formation: The ultimate goal of a PROTAC is to promote the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. nih.gov Fluorine substitution can influence the protein-protein interactions within this complex, potentially enhancing its stability and promoting efficient ubiquitination.
Exploration of Fluorination's Role in Modulating Protein-Ligand Interactions within PROTACs
Fluorine's unique properties play a significant role in modulating the intricate network of interactions within a PROTAC-induced ternary complex.
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein residues, such as hydrogen bonds and multipolar interactions with backbone carbonyls, which can enhance the binding affinity of the PROTAC for either the POI or the E3 ligase. nih.govnih.gov The introduction of trifluoromethyl groups in some inhibitors has led to significant improvements in activity due to such interactions. nih.gov
Improved Membrane Permeability: The lipophilicity of fluorine can improve the cell membrane permeability of the PROTAC, which is often a challenge for these relatively large molecules. researchgate.net
Metabolic Stability: Fluorination can block sites of metabolism, thereby increasing the half-life of the PROTAC and prolonging its therapeutic effect. acs.orgresearchgate.net Introducing fluorine atoms into a CRBN-binding moiety has been shown to be a viable strategy to block metabolic soft spots. acs.org
Fundamental Research on the Influence of Fluorine on Physiochemical Properties Crucial for Ligand Design (e.g., pKa, Lipophilicity, Conformation)
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, primarily due to its ability to modulate key physicochemical properties that govern a ligand's interaction with its biological target, as well as its pharmacokinetic profile. For the this compound scaffold, understanding the influence of the difluoromethyl group on basicity (pKa), lipophilicity (logP), and conformational preference is critical for rational drug design.
Influence on pKa (Basicity)
The basicity of the pyrrolidine nitrogen is a pivotal parameter for ligand-receptor interactions, often involving the formation of salt bridges with acidic residues in a protein's binding pocket. The introduction of a difluoromethyl group at the C-2 position, adjacent to the nitrogen atom, exerts a profound influence on this property.
The two fluorine atoms in the difluoromethyl group are highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect reduces the electron density on the secondary amine nitrogen, making its lone pair of electrons less available for protonation. acs.orgnih.gov Consequently, a significant decrease in the basicity, and thus a lower pKa value, is expected compared to the non-fluorinated parent pyrrolidine.
| Compound | pKa (Conjugate Acid) | Source |
|---|---|---|
| Pyrrolidine | ~11.3 | Experimental nih.govchemicalbook.comwikipedia.org |
| This compound | Predicted to be significantly lower than 11.3 | Theoretical (based on inductive effects) acs.orgnih.gov |
Influence on Lipophilicity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorine on lipophilicity is complex; it can increase the molecular volume and surface area, which generally enhances lipophilicity, but it can also introduce polarity.
The difluoromethyl group is generally considered to be a lipophilic moiety. mdpi.comsemanticscholar.org It can act as a bioisostere of a hydroxyl or thiol group but is more lipophilic. mdpi.com Replacing two hydrogen atoms with fluorine atoms on a methyl group increases its lipophilicity. Therefore, this compound is expected to be more lipophilic than its non-fluorinated counterpart. The experimental logP value for pyrrolidine is approximately 0.46. nih.gov Computational models predict a higher logP value for the difluoromethylated derivative, underscoring its increased hydrophobic character. This enhancement in lipophilicity can improve a ligand's ability to cross cellular membranes and the blood-brain barrier, which is often desirable for central nervous system (CNS) targets.
| Compound | logP | Source |
|---|---|---|
| Pyrrolidine | ~0.46 | Experimental nih.gov |
| This compound | Predicted to be > 0.46 | Theoretical (based on group contributions) mdpi.comsemanticscholar.org |
Influence on Conformation
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. The precise conformation of the ring and the orientation of its substituents are critical for achieving optimal binding affinity to a target protein.
The introduction of a substituent at the C-2 position influences the ring's puckering. For this compound, the bulky and stereoelectronically demanding CHF2 group plays a significant role in determining the conformational preference. The fluorine atoms can engage in stereoelectronic interactions, such as the gauche effect, which can stabilize specific ring conformations. rsc.org Furthermore, the C-H bond of the difluoromethyl group is polarized and can act as a weak hydrogen bond donor, potentially forming intramolecular hydrogen bonds with the nitrogen lone pair or influencing interactions with the solvent or receptor. mdpi.comsemanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
